molecular formula C24H26N2O B14951606 [2-(3,4-Dimethylphenyl)quinolin-4-yl](4-methylpiperidin-1-yl)methanone

[2-(3,4-Dimethylphenyl)quinolin-4-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B14951606
M. Wt: 358.5 g/mol
InChI Key: ZILNSEONBJLHBR-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the 3,4-dimethylphenyl group and the 4-methylpiperidine-1-carbonyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.

    Medicine: Quinoline derivatives are known for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents on the quinoline core. Examples include:

  • 2-Phenylquinoline
  • 4-Methylquinoline
  • 2-(4-Methoxyphenyl)quinoline

Uniqueness

What sets 2-(3,4-DIMETHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE apart is its unique combination of substituents, which confer specific chemical and biological properties. The presence of the 3,4-dimethylphenyl group and the 4-methylpiperidine-1-carbonyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H26N2O/c1-16-10-12-26(13-11-16)24(27)21-15-23(19-9-8-17(2)18(3)14-19)25-22-7-5-4-6-20(21)22/h4-9,14-16H,10-13H2,1-3H3

InChI Key

ZILNSEONBJLHBR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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